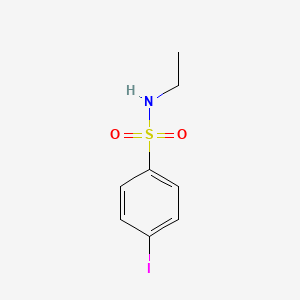

N-乙基-4-碘苯基-1-磺酰胺

描述

“N-ethyl-4-iodobenzene-1-sulfonamide” is a chemical compound with the molecular formula C8H10INO2S and a molecular weight of 311.14 g/mol . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of sulfonamides, such as “N-ethyl-4-iodobenzene-1-sulfonamide”, can be carried out using an indirect method that avoids contamination of the product and eliminates the need for purification . A specific synthesis route for “N-ethyl-4-iodobenzene-1-sulfonamide” involves the reaction of N-ethyl-4-iodo-benzenesulfonamide with 4-methoxybenzyl mercaptan in the presence of copper (I) iodide and potassium carbonate at 80°C for 16 hours .Molecular Structure Analysis

The molecular structure of “N-ethyl-4-iodobenzene-1-sulfonamide” can be analyzed using various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .Chemical Reactions Analysis

Sulfonamides, including “N-ethyl-4-iodobenzene-1-sulfonamide”, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .科学研究应用

Synthesis and Reactivity

N-ethyl-4-iodobenzene-1-sulfonamide (abbreviated as EIBS) serves as a versatile building block in synthetic chemistry. Its synthesis involves introducing an ethyl group at the para position of iodobenzene, followed by sulfonation. Researchers have developed various synthetic routes to access EIBS, allowing for modifications at different points of diversity . The compound’s reactivity lies in its ability to undergo nucleophilic substitution reactions, making it valuable for constructing complex organic molecules.

Alkyl Transfer Reagents

EIBS derivatives serve as alkyl transfer reagents. Under acidic conditions, they transfer alkyl groups to acids, alcohols, and phenols. This reactivity allows for functional group transformations in organic synthesis. However, researchers must consider the compound’s acid sensitivity and susceptibility to elevated temperatures .

作用机制

Target of Action

N-ethyl-4-iodobenzene-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .

Mode of Action

Sulfonamides, including N-ethyl-4-iodobenzene-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid and ultimately halting bacterial replication .

Biochemical Pathways

The primary biochemical pathway affected by N-ethyl-4-iodobenzene-1-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. As folic acid is necessary for the synthesis of nucleic acids, this deficiency hampers bacterial replication .

Pharmacokinetics

Sulfonamides in general are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of N-ethyl-4-iodobenzene-1-sulfonamide’s action is the inhibition of bacterial replication. By blocking the synthesis of folic acid, the compound prevents bacteria from producing the nucleic acids they need to replicate . This can lead to the death of the bacteria or halt their growth, depending on whether they are bactericidal or bacteriostatic .

Action Environment

The efficacy and stability of N-ethyl-4-iodobenzene-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs, and the resistance mechanisms of the bacteria

属性

IUPAC Name |

N-ethyl-4-iodobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPJACKSCMEKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-iodobenzene-1-sulfonamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804388.png)

![4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2804398.png)

![2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2804404.png)